ethyl 2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
This compound belongs to the 4H-chromene-3-carboxylate family, characterized by a bicyclic framework incorporating a pyran ring fused to a cyclohexenone system. The 2-chlorophenyl substituent at position 4 and the ethyl ester group at position 3 define its unique chemical and biological profile. Its synthesis typically involves multicomponent reactions (MCRs) of aldehydes, β-keto esters, and dimedone derivatives under catalytic conditions .
Properties
Molecular Formula |
C20H22ClNO4 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
ethyl 2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H22ClNO4/c1-4-25-19(24)17-15(11-7-5-6-8-12(11)21)16-13(23)9-20(2,3)10-14(16)26-18(17)22/h5-8,15H,4,9-10,22H2,1-3H3 |
InChI Key |
SWYXCLYZGVYLPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)C(=O)CC(C2)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Chromene Core Assembly
The chromene scaffold is constructed via a Knoevenagel condensation between an aromatic aldehyde (e.g., 2-chlorobenzaldehyde) and an active methylene compound (e.g., ethyl cyanoacetate or malononitrile), followed by cyclization with a cyclohexanedione derivative such as dimedone. The reaction proceeds through three stages:
-
Knoevenagel Adduct Formation : The aldehyde undergoes condensation with the active methylene compound, facilitated by a base or catalyst, to form an α,β-unsaturated intermediate.
-
Michael Addition : The enolate of dimedone attacks the unsaturated intermediate, generating a tetrahedral intermediate.
-
Cyclization and Aromatization : Intramolecular cyclization yields the chromene ring, with subsequent dehydration stabilizing the structure.
Catalytic Methods for Chromene Synthesis
NS-Doped Graphene Oxide Quantum Dots (GOQDs)
A green synthesis approach utilizes 30 mg of NS-doped GOQDs in ethanol under reflux (80°C), achieving a 98% yield of 2-amino-4H-chromene derivatives within 2 hours. The catalyst’s high surface area and heteroatom doping (N, S) enhance electron transfer, accelerating both condensation and cyclization steps.
Key Advantages :
Traditional Base Catalysts
Piperidine and ammonium acetate are widely used in solvent-free or aqueous conditions. For example, a mixture of 2-chlorobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and dimedone (1 mmol) with 10 mol% piperidine in water (10 mL) at 80°C yields 85–90% product after 3 hours.
Reaction Optimization :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% | 89 |
| Temperature | 80°C | 87 |
| Solvent | Water | 85 |
Solvent-Free and Microwave-Assisted Protocols
Solvent-Free Synthesis
Heating equimolar reactants (aldehyde, ethyl cyanoacetate, dimedone) with 15 mol% ammonium acetate at 100°C for 1 hour produces the chromene derivative in 92% yield. The absence of solvent minimizes side reactions and simplifies purification.
Microwave Irradiation
Microwave-assisted synthesis (300 W, 100°C) reduces reaction time to 10–15 minutes, achieving 94% yield. This method enhances reaction kinetics through rapid, uniform heating.
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy :
NMR Spectroscopy :
Melting Point and Purity
The 4-chlorophenyl analog melts at 213–214°C, while the 2-chloro isomer is expected to exhibit a similar range due to structural homology.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|
| NS-Doped GOQDs | GOQDs | 2 h | 98 | High |
| Piperidine/Water | Piperidine | 3 h | 89 | Moderate |
| Solvent-Free | Ammonium Acetate | 1 h | 92 | High |
| Microwave | None | 15 min | 94 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorophenyl group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino or thiol derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chromene derivatives, including ethyl 2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. Research indicates that modifications at the aryl and amino positions can enhance cytotoxicity against various cancer cell lines.
Case Studies:
- Vosooghi et al. (2010) demonstrated that halogenated derivatives of 4H-chromenes exhibited significant cytotoxic effects against human tumor cells, with some compounds showing IC50 values below 1 μM. This suggests that the introduction of halogens like chlorine at specific positions can enhance the anticancer activity of these compounds .
- Ahmed et al. (2019) synthesized a series of new chromene derivatives and evaluated their activity against MCF-7 and HCT-116 cell lines. The study reported several compounds with IC50 values ranging from 1.2 to 5.5 μg/mL against MCF-7 cells, indicating promising anticancer properties .
Other Therapeutic Potentials
Beyond anticancer applications, this compound has shown promise in other therapeutic areas:
Anti-inflammatory and Analgesic Effects
Research has indicated that certain chromene derivatives possess anti-inflammatory properties. For instance, studies have suggested that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Neuroprotective Effects
Some derivatives of chromenes have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for further research in neuroprotection.
Enzyme Inhibition
Chromene derivatives have also been studied for their ability to inhibit specific enzymes:
Case Study on Enzyme Activity:
A study by Dinparast et al. (2020) evaluated the inhibition of α-glucosidase by various chromenes. The results indicated that certain compounds exhibited significant inhibitory activity compared to standard drugs like acarbose, demonstrating their potential as therapeutic agents for managing diabetes .
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Key Observations :
- Catalyst Efficiency: DMAP (4-dimethylaminopyridine) often yields comparable or higher efficiencies (67.6%) compared to N-methylmorpholine (78%) .
Physicochemical Properties
Key Observations :
- Melting Points : Para-substituted derivatives (e.g., 4-chlorophenyl) exhibit lower melting points than ortho-substituted analogs due to reduced molecular symmetry .
- IR Signatures : All analogs show strong C=O stretches (~1690–1713 cm⁻¹) and NH2 deformation bands (~1649 cm⁻¹), confirming the conserved chromene framework .
Structural and Crystallographic Features
- Hydrogen Bonding : In the 4-chlorophenyl analog (), N–H⋯N and N–H⋯O bonds form dimers and layers, stabilizing the crystal lattice. The 2-chlorophenyl group may disrupt this network due to steric effects.
- Planarity: The pyran ring in para-substituted derivatives is nearly planar, while ortho-substituted analogs exhibit puckered cyclohexenone rings (deviation up to 0.108 Å) .
Biological Activity
Ethyl 2-amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological properties associated with this compound, including its anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C_{20}H_{22}ClN_{O}_{4} with a molecular weight of approximately 375.84598 g/mol. The compound features a complex structure characterized by a chromene core substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds containing the chromene scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives of 2H/4H-chromenes can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : These compounds may interact with tubulin and inhibit its polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated that certain analogs could reduce cell invasion and migration in cancer cell lines .
2. Antimicrobial Properties
This compound has also shown promising antimicrobial activity:
- Broad-Spectrum Activity : The compound exhibits significant antibacterial effects against various pathogens. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against several bacterial strains .
3. Other Pharmacological Effects
In addition to its anticancer and antimicrobial activities, this compound may possess other beneficial effects:
- Antioxidant Activity : Some studies report high antioxidant potential with DPPH scavenging percentages between 84.16% and 90.52% .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of chromene derivatives. The presence of specific substituents on the chromene core influences the potency and selectivity of these compounds against various biological targets.
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances anticancer activity |
| Dimethyl | Increases lipophilicity and potency |
| Amino group | Contributes to enhanced bioactivity |
Synthesis Methods
The synthesis of this compound typically involves a multi-step process utilizing readily available precursors such as ethyl cyanoacetate and chlorobenzaldehyde . Various synthetic routes have been explored to improve yield and efficiency.
Q & A
Q. How to perform structure-activity relationship (SAR) studies on chromene derivatives?
- Methodological Answer :
- Step 1 : Synthesize a library of analogs with variations at positions 2 (amino), 4 (aryl), and 7 (dimethyl).
- Step 2 : Test analogs in a high-throughput kinase inhibition assay.
- Step 3 : Use QSAR models (e.g., CoMFA) to correlate substituent electronic properties with bioactivity .
Safety & Handling
Q. What safety precautions are critical when handling this compound?
Q. How to design in vitro toxicity assays for early-stage evaluation?
- Methodological Answer :
- Hepatotoxicity : Use HepG2 cells and measure ALT/AST release after 48h exposure.
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
